2-Propenenitrile, 3-(1H-imidazol-5-yl)-

Description

BenchChem offers high-quality 2-Propenenitrile, 3-(1H-imidazol-5-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenenitrile, 3-(1H-imidazol-5-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

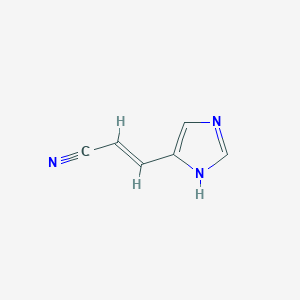

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1H-imidazol-5-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-1-2-6-4-8-5-9-6/h1-2,4-5H,(H,8,9)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNHHKFRMKFHPO-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)/C=C/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and conformation of 3-(1H-imidazol-5-yl)acrylonitrile

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(1H-imidazol-5-yl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 3-(1H-imidazol-5-yl)acrylonitrile. As a molecule combining the biologically significant imidazole ring with a reactive acrylonitrile moiety, understanding its three-dimensional properties is paramount for applications in medicinal chemistry and materials science. This document moves beyond a simple data summary to explain the causality behind experimental and computational approaches, offering field-proven insights for its characterization.

Introduction to 3-(1H-imidazol-5-yl)acrylonitrile

3-(1H-imidazol-5-yl)acrylonitrile is a heterocyclic compound featuring a five-membered imidazole ring linked to an acrylonitrile group. The imidazole core is a ubiquitous scaffold in biologically active molecules, including the amino acid histidine, and is known for its ability to participate in hydrogen bonding and coordination with metal ions. The α,β-unsaturated nitrile group (acrylonitrile) is a versatile chemical handle and a Michael acceptor, making it a valuable component for covalent inhibitors and a precursor for various chemical transformations. The spatial arrangement of these two functional groups dictates the molecule's steric and electronic properties, which in turn influences its interaction with biological targets and its utility as a synthetic intermediate.

Molecular Structure and Isomerism

The fundamental structure of 3-(1H-imidazol-5-yl)acrylonitrile is defined by the covalent linkage of an imidazole ring at its 5-position to the β-carbon of an acrylonitrile backbone. The key structural features to consider are isomerism around the carbon-carbon double bond and the tautomeric forms of the imidazole ring.

Geometric Isomerism: (E)- and (Z)-Configurations

The presence of a C=C double bond gives rise to geometric isomers: (E)- and (Z)-3-(1H-imidazol-5-yl)acrylonitrile. The Knoevenagel condensation, a common synthetic route for such compounds, typically yields the thermodynamically more stable (E)-isomer as the major product.[1][2] The (E)-isomer, where the imidazole ring and the nitrile group are on opposite sides of the double bond, is generally favored due to reduced steric hindrance.

-

(E)-isomer: Expected to be the predominant and more stable form.

-

(Z)-isomer: Sterically more hindered and thus thermodynamically less stable.

The specific isomer can be definitively identified using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy or single-crystal X-ray diffraction.[3]

Imidazole Tautomerism

The 1H-imidazole ring can exist in two tautomeric forms, with the proton residing on either of the two nitrogen atoms. In the context of the 5-substituted acrylonitrile, this would be the N1-H and N3-H tautomers. The preferred tautomer in the solid state and in solution will depend on intermolecular interactions, particularly hydrogen bonding.

Conformational Analysis

The conformation of 3-(1H-imidazol-5-yl)acrylonitrile is primarily determined by the rotation around the single bond connecting the imidazole ring to the vinyl group (C5-Cβ bond). This rotation defines the relative orientation of the two planar moieties.

The two primary conformations of interest are:

-

syn-periplanar (s-cis): The C=C double bond of the acrylonitrile is eclipsed with the C4-C5 bond of the imidazole ring.

-

anti-periplanar (s-trans): The C=C double bond is anti to the C4-C5 bond of the imidazole ring.

Quantum chemical calculations are essential for determining the energy landscape of this rotation, identifying the most stable conformers, and calculating the energy barriers between them.[4] For similar vinyl-imidazole systems, the planarity of the molecule is often favored to maximize conjugation, but steric clashes can lead to non-planar ground states.[5]

Synthesis and Characterization: Experimental Protocols

A robust understanding of the molecule's structure requires its synthesis and subsequent characterization using a suite of analytical techniques.

Synthesis via Knoevenagel Condensation

The most direct route to synthesize 3-(1H-imidazol-5-yl)acrylonitrile is the Knoevenagel condensation of 1H-imidazole-5-carbaldehyde with malononitrile.[6][7] This method is highly effective for forming C=C bonds with electron-withdrawing groups.

Protocol: Microwave-Assisted Knoevenagel Condensation

-

Reactant Preparation: In a microwave-safe vessel, combine 1H-imidazole-5-carbaldehyde (1.0 mmol), malononitrile (1.1 mmol), and a catalytic amount of a weak base like piperidine or ammonium acetate in a minimal amount of a high-boiling solvent such as ethanol or DMF.

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 100-150 W) at a temperature of 80-120 °C for 10-30 minutes. The causality here is that microwaves rapidly and uniformly heat the reaction mixture, significantly accelerating the reaction rate compared to conventional heating.[6]

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into cold water to precipitate the product. The solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure (E)-isomer.

Diagram: Knoevenagel Condensation Workflow

Caption: Workflow for the synthesis of 3-(1H-imidazol-5-yl)acrylonitrile.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides diagnostic information about the functional groups present. For 3-(1H-imidazol-5-yl)acrylonitrile, key vibrational bands are expected. The nitrile (C≡N) stretch is particularly informative; its frequency is sensitive to conjugation.

-

Expected Peaks:

-

~3100-2800 cm⁻¹: Broad N-H stretch from the imidazole ring.

-

~2220 cm⁻¹: Sharp, strong C≡N stretch. Conjugation with the imidazole and vinyl group typically lowers this frequency from the ~2250 cm⁻¹ seen in saturated nitriles.[8][9]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the vinyl group and imidazole ring.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.

-

¹H NMR: Provides information on the proton environment. Key signals would include:

-

Two doublets for the vinyl protons, with a large coupling constant (J ≈ 16 Hz) confirming the (E)-configuration.

-

Singlets for the imidazole C2-H and C4-H protons.

-

A broad singlet for the imidazole N-H proton.

-

-

¹³C NMR: Shows signals for each unique carbon atom.

-

The nitrile carbon (C≡N) is expected in the 115-120 ppm range.[9]

-

Carbons of the imidazole ring and the vinyl group would appear in the aromatic/olefinic region (100-150 ppm).

-

-

2D NMR (COSY, HSQC, HMBC, NOESY): Used to definitively assign all proton and carbon signals and to confirm through-space correlations, such as the NOE between the imidazole C4-H and the adjacent vinyl proton, which further validates the (E)-isomer assignment.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous, high-resolution data on the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsion angles.[11] This is the gold standard for confirming the absolute structure and observing intermolecular interactions like hydrogen bonding.

Protocol: Crystallization and X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture). The slow rate is critical as it allows molecules to pack in a highly ordered, repeating lattice.[12][13]

-

Data Collection: A suitable crystal (typically <0.3 mm in its largest dimension) is mounted on a goniometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations.[14] The crystal is then irradiated with a monochromatic X-ray beam, and diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is solved using direct methods to generate an initial electron density map, from which atomic positions are determined and refined to yield the final structure.[11][14]

Diagram: X-ray Crystallography Workflow

Caption: The process for determining molecular structure via X-ray diffraction.

Table 1: Predicted Structural Parameters for (E)-3-(1H-imidazol-5-yl)acrylonitrile (Note: These are hypothetical values based on related structures. Experimental determination is required for confirmation.)

| Parameter | Predicted Value | Significance |

| C=C Bond Length | ~1.34 Å | Typical double bond length. |

| C-C (vinyl-imidazole) | ~1.46 Å | Shortened due to sp²-sp² character and conjugation. |

| C≡N Bond Length | ~1.15 Å | Typical triple bond length. |

| C-C=C Bond Angle | ~122° | Reflects sp² hybridization. |

| Imidazole-C-C Torsion | ~0° or ~180° | The system is expected to be largely planar to maximize conjugation. |

Computational Chemistry Workflow

In the absence of experimental data or to complement it, quantum chemical calculations provide deep insight into the conformational preferences and electronic structure.

Protocol: Conformational Analysis using Density Functional Theory (DFT)

-

Initial Structure Generation: Build the (E)- and (Z)-isomers of 3-(1H-imidazol-5-yl)acrylonitrile in silico.

-

Conformational Search: Perform a systematic or stochastic conformational search by rotating the C5-Cβ single bond to explore the potential energy surface.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* for initial screening, followed by a more robust method like M06-2X/6-311+G(d,p) for final energies).[4][15]

-

Frequency Calculations: Perform frequency calculations for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide zero-point vibrational energies and thermal corrections.

-

Energy Analysis: Compare the relative energies of all stable conformers to determine the global minimum and the population of each conformer at a given temperature using the Boltzmann distribution.

-

Transition State Search: Locate the transition states connecting the stable conformers to calculate the rotational energy barriers.

Diagram: Computational Analysis Workflow

Caption: A typical workflow for computational conformational analysis.

Conclusion and Future Directions

The are governed by the interplay of (E)/(Z) isomerism, imidazole tautomerism, and rotation around the central single bond. While the (E)-isomer is expected to be the major synthetic product, a comprehensive characterization requires a combined approach of synthesis, spectroscopy (NMR, IR), X-ray crystallography, and computational modeling. The detailed protocols and workflows outlined in this guide provide a robust framework for researchers to fully elucidate the structural properties of this molecule, enabling its rational application in drug design and materials science.

References

-

Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Available at: [Link]

-

ResearchGate. (n.d.). Plausible mechanism of Knoevenagel condensation by microwave-assisted irradiation. Available at: [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

-

Glidewell, C., et al. (2018). Z/E-Isomerism of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile: crystal structures and secondary intermolecular interactions. Acta Crystallographica Section C: Structural Chemistry, 74(1), 53-61. Available at: [Link]

-

Funa, H. K., et al. (2012). Single Crystal X ray Structural Determination of Natural Products. AIP Conference Proceedings, 1482(1), 481-486. Available at: [Link]

-

Solvation of conformationally flexible molecules. Experiment and computer simulations. (n.d.). Available at: [Link]

-

Mueller, L. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(Pt 4), 303-311. Available at: [Link]

-

MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Available at: [Link]

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Available at: [Link]

-

American Chemical Society Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Available at: [Link]

-

Bhattacherjee, A., & Wategaonkar, S. (2015). Conformational preferences of monohydrated clusters of imidazole derivatives revisited. Physical Chemistry Chemical Physics, 17(31), 20080-20092. Available at: [Link]

-

Springer Nature. (n.d.). Conformational Searching with Quantum Mechanics. Available at: [Link]

-

ResearchGate. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Available at: [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. Available at: [Link]

-

ResearchGate. (n.d.). The conformation of adsorbed poly (vinylimidazole) on gold surface: a molecular dynamics study. Available at: [Link]

-

Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Theoretical Studies of the Conformational Behaviour of N-vinylcaprolactam/N-vinylimidazole Copolymers in Selective Solvent. Available at: [Link]

-

American Chemical Society Publications. (n.d.). Spectroscopic and thermodynamic studies of unsaturated nitrile compounds. 3. The vibrational spectrum and conformational equilibrium of 3-methyl-3-butenenitrile. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Photochemical isomerization reactions of acrylonitrile. A mechanistic study. Available at: [Link]

-

Mr. Cole Chemistry. (n.d.). Optical Isomerism 1. Available at: [Link]

-

Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and theoretical studies of the conformational behaviour of N-vinylcaprolactam/N-vinylimidazole copolymers in selective solvent. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

-

National Center for Biotechnology Information. (2026). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Available at: [Link]

-

Canadian Science Publishing. (n.d.). The Lewis acid complexes of α,β-unsaturated carbonyl and nitrile compounds. A nuclear magnetic resonance study. Available at: [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Photochemical isomerization reactions of acrylonitrile. A mechanistic study. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Available at: [Link]

Sources

- 1. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational preferences of monohydrated clusters of imidazole derivatives revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 13. journals.iucr.org [journals.iucr.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

Photophysical Characterization of Imidazole-Substituted Acrylonitriles

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

Imidazole-substituted acrylonitriles represent a versatile class of "push-pull" chromophores characterized by a Donor-

This guide provides a rigorous technical framework for the synthesis, spectral analysis, and experimental validation of these compounds, designed to support high-fidelity drug development and optoelectronic research.

Molecular Architecture & Electronic Theory

The fundamental optical properties of these derivatives arise from the electronic communication between the imidazole core and the acrylonitrile group.

The D- -A Mechanism

In the ground state (

-

Donor (D): Imidazole (specifically the

-lone pair or the -

Linker (

): Conjugated vinyl or phenyl bridge. -

Acceptor (A): The

-cyanovinyl group (acrylonitrile).

This ICT process renders the absorption and emission spectra highly dependent on the solvent's polarity (solvatochromism) and the solution's pH (protonation of the imidazole nitrogen).

Visualization of Electronic Transitions

The following diagram illustrates the molecular logic and energy transfer pathways.

Figure 1: Electronic flow in imidazole-acrylonitrile D-

Synthetic Pathway: Knoevenagel Condensation[1][2][3][4][5]

The authoritative method for synthesizing imidazole-substituted acrylonitriles is the Knoevenagel condensation . This reaction couples an imidazole-aldehyde with an active methylene compound (phenylacetonitrile) in the presence of a base.

Reaction Protocol

Reagents:

-

Aldehyde: 4-(1H-imidazol-1-yl)benzaldehyde or similar derivative.

-

Active Methylene: Phenylacetonitrile (benzyl cyanide).

-

Catalyst: Piperidine or Sodium Methoxide (NaOMe).

-

Solvent: Ethanol or Methanol (dry).

Mechanism:

The base deprotonates the active methylene to form a carbanion, which attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the

Figure 2: Step-by-step synthetic workflow for the Knoevenagel condensation of imidazole-acrylonitriles.

UV-Vis Spectral Characteristics

The absorption spectra of these compounds typically display two distinct bands:

-

High Energy Band (250–300 nm): Attributed to localized

transitions of the aromatic rings. -

Low Energy Band (320–400 nm): Attributed to the ICT transition from the imidazole donor to the nitrile acceptor.

Solvatochromism Data

The position of the ICT band is highly sensitive to solvent polarity. In polar solvents, the excited ICT state is stabilized, leading to a red shift (bathochromic shift) in emission, though absorption shifts can be more complex depending on ground-state stabilization.

Table 1: Representative Spectral Shifts (Normalized) Data indicative of 2,4,5-triphenylimidazole derivatives linked to acrylonitrile.

| Solvent | Polarity Index ( | Stokes Shift (nm) | Phenomenon | ||

| Hexane | 0.009 | 345 | 410 | 65 | Non-polar baseline |

| Toluene | 0.099 | 348 | 435 | 87 | Slight stabilization |

| THF | 0.207 | 352 | 460 | 108 | Moderate ICT |

| Ethanol | 0.654 | 355 | 510 | 155 | Strong H-bonding |

| Acetonitrile | 0.460 | 353 | 495 | 142 | Dipolar stabilization |

| DMSO | 0.444 | 358 | 525 | 167 | Max ICT stabilization |

pH Sensitivity (Halochromism)

-

Acidic Conditions (pH < 4): Protonation of the imidazole N3 nitrogen disrupts the donor capacity. The ICT band often diminishes or blue-shifts (hypsochromic shift) as the "push-pull" character is broken.

-

Basic Conditions (pH > 10): Deprotonation of the N1-H (if unsubstituted) can lead to anionic species with distinct red-shifted spectra.

Experimental Protocol: UV-Vis Measurement

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.

Preparation of Stock Solutions

-

Weighing: Accurately weigh 1.0 mg of the dried imidazole-acrylonitrile derivative.

-

Primary Solvent: Dissolve in 10 mL of spectroscopic grade DMSO or Acetonitrile to create a

M stock solution. -

Sonication: Sonicate for 5 minutes to ensure complete dissolution; aggregates will distort the baseline.

Measurement Workflow

-

Baseline Correction: Fill two quartz cuvettes with pure solvent. Run a baseline scan (200–800 nm).

-

Dilution: Aliquot stock solution into the sample cuvette to achieve a final concentration of

M (approx. Abs = 0.1–0.8). Do not exceed Abs = 1.0 to avoid inner filter effects. -

Scan Parameters:

-

Scan Rate: 200 nm/min (Medium).

-

Bandwidth: 1.0 nm.

-

Data Interval: 0.5 nm.

-

Figure 3: Operational workflow for UV-Vis spectroscopic characterization.

References

-

Anandhan, K., et al. (2019).[1] "Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies." RSC Advances, 9, 11616-11626.

-

Jayabharathi, J., et al. (2012). "Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 194-200.[2]

-

Kulhánek, J., & Bureš, F. (2012). "Imidazole as a parent π-conjugated backbone in charge-transfer chromophores." Beilstein Journal of Organic Chemistry, 8, 25-49.

-

Mishra, A., et al. (2012). "Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine." Journal of Physical Chemistry A.

-

Cui, L., et al. (2020). "Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents." Chemical Society Reviews.

Sources

- 1. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01275C [pubs.rsc.org]

- 2. Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa Values and Protonation States of 3-(1H-imidazol-5-yl)acrylonitrile: A Comprehensive Technical Guide

Executive Summary

For drug development professionals and molecular architects, the imidazole ring represents a privileged pharmacophore. However, its behavior is highly sensitive to its electronic environment. The compound 3-(1H-imidazol-5-yl)acrylonitrile (often synthesized as a bioisostere or intermediate for histamine-related derivatives) presents a unique physicochemical profile. The introduction of a strongly electron-withdrawing acrylonitrile moiety fundamentally alters the tautomeric equilibrium and protonation states of the imidazole core.

This whitepaper provides an in-depth analysis of the pKa values, speciation dynamics, and self-validating experimental methodologies required to accurately characterize 3-(1H-imidazol-5-yl)acrylonitrile.

Theoretical Framework: Electronic Effects on Protonation

To predict and understand the behavior of 3-(1H-imidazol-5-yl)acrylonitrile, we must analyze the inductive and resonance effects propagated through its conjugated system.

The Imidazole Baseline

Unsubstituted imidazole is amphoteric, acting as both a moderate base and a weak acid. It possesses two distinct macroscopic pKa values:

-

pKa1 (~7.1): The transition from the positively charged imidazolium cation to the neutral imidazole[1].

-

pKa2 (~14.5): The transition from the neutral imidazole to the negatively charged imidazolate anion[1].

The Urocanic Acid Benchmark

Urocanic acid (3-(1H-imidazol-4-yl)acrylic acid) serves as the closest structural analog. The addition of the electron-withdrawing acrylic acid group pulls electron density away from the imidazole nitrogens. In aqueous environments, the pKa of the tertiary nitrogen on the imidazole ring of trans-urocanic acid drops significantly to 5.8[2]. Interestingly, stereochemistry plays a massive role: the cis-isomer maintains a higher pKa of 7.0 due to altered spatial conjugation and potential intramolecular interactions[3].

The Acrylonitrile Shift (Hammett Derivation)

In 3-(1H-imidazol-5-yl)acrylonitrile, the carboxylic acid is replaced by a nitrile (-CN) group. The cyano group is a significantly stronger electron-withdrawing group (EWG) than the carboxylate group. By applying linear free-energy relationships (LFER) using Hammett substituent constants (

The stronger electron-withdrawing nature of the nitrile group further destabilizes the protonated imidazolium state. Consequently, the predicted pKa1 for the trans-isomer of 3-(1H-imidazol-5-yl)acrylonitrile shifts downward to approximately 4.8 - 5.2 . This shift is critical for medicinal chemists, as a common structural feature of certain enzyme activators requires protonatable moieties with pKa values strictly between 6 and 8[5]. Pushing the pKa below 5.5 alters the compound's ionization state at physiological pH (7.4), directly impacting target binding affinity and membrane permeability.

Protonation States and Speciation Dynamics

Depending on the pH of the surrounding environment, 3-(1H-imidazol-5-yl)acrylonitrile exists in three primary states. Because the 4-yl and 5-yl tautomers rapidly interconvert in solution, the macroscopic pKa reflects the equilibrium of the entire tautomeric system.

Fig 1. pH-dependent protonation states of 3-(1H-imidazol-5-yl)acrylonitrile.

Quantitative Speciation Data

To aid in formulation and pharmacokinetic modeling, the predicted speciation and comparative pKa data are summarized below.

Table 1: Comparative pKa Values of Imidazole Derivatives

| Compound | pKa1 (Imidazolium) | pKa2 (Imidazole) | Reference |

| Imidazole | 7.1 | 14.5 | [1] |

| trans-Urocanic Acid | 5.8 - 6.1 | ~13.5 | [2],[3] |

| cis-Urocanic Acid | 7.0 | ~13.5 | [3] |

| 4(5)-Nitroimidazole | -0.05 | 9.30 | [1] |

| 3-(1H-imidazol-5-yl)acrylonitrile | ~5.0 (Predicted) | ~12.5 (Predicted) | Derived via Hammett |

Table 2: Speciation of 3-(1H-imidazol-5-yl)acrylonitrile across Biological Compartments

| Biological Environment | pH Range | Dominant Species | Net Charge |

| Gastric Fluid | 1.5 - 3.5 | Cationic (Imidazolium) | +1 |

| Endo/Lysosome | 5.0 - 5.5 | Mixed (Cationic / Neutral) | +0.5 (avg) |

| Blood Plasma | 7.4 | Neutral (Imidazole) | 0 |

| Intestinal Fluid | 8.0 | Neutral (Imidazole) | 0 |

Self-Validating Experimental Methodologies

Determining the exact pKa of 3-(1H-imidazol-5-yl)acrylonitrile requires rigorous experimental design. Standard titrations are prone to artifacts from compound degradation or poor solubility. As Application Scientists, we mandate a self-validating workflow that uses internal controls to prove thermodynamic accuracy.

Fig 2. Self-validating experimental workflow for thermodynamic pKa determination.

Protocol 1: UV-Vis Spectrophotometric Titration

Because the extended

Causality & Design Choices:

-

Why use 0.15 M KCl? To maintain a constant ionic strength that mimics physiological conditions. This ensures the activity coefficients remain stable, meaning our measured concentration quotient closely approximates the true thermodynamic equilibrium constant.

-

Why perform a reverse titration? Nitriles can undergo base-catalyzed hydrolysis to amides at high pH. By titrating from acid-to-base and then immediately reversing from base-to-acid, we create a self-validating loop. If the spectral curves perfectly overlay, we prove that the transition is a purely reversible protonation, ruling out chemical degradation.

Step-by-Step Methodology:

-

Preparation: Synthesize 3-(1H-imidazol-5-yl)acrylonitrile via the reaction of 1H-imidazole-4-carbaldehyde and (cyanomethyl)triphenylphosphonium chloride in the presence of DBU[5]. Purify via HPLC to >98% to isolate the trans isomer (or characterize the 6:4 cis/trans mixture).

-

Stock Solution: Dissolve the compound in a minimal amount of spectroscopic-grade methanol (final assay concentration <1% v/v to prevent cosolvent-induced pKa shifts), diluting into 0.15 M KCl aqueous background.

-

Titration: Use a highly precise automated titrator coupled to a diode-array UV-Vis spectrophotometer. Adjust the pH from 2.0 to 10.0 using 0.1 M KOH, recording the spectrum (200-400 nm) at intervals of 0.2 pH units.

-

Validation: Monitor the spectra for strict isosbestic points . The presence of a sharp isosbestic point guarantees that only two absorbing species (the protonated and neutral forms) are in equilibrium. Deviation from this point flags the presence of an impurity or degradation product.

-

Data Analysis: Plot the absorbance at

against pH. Fit the resulting sigmoidal curve using a non-linear regression to the Henderson-Hasselbalch equation to extract pKa1.

Protocol 2: Multi-Nuclear NMR Titration

For complex mixtures (such as the 6:4 cis/trans mixture generated during synthesis[5]), UV-Vis may yield overlapping absorbances. Multi-nuclear NMR (

Causality & Design Choices:

-

Why monitor the C2 and C4/C5 protons? The chemical shifts of the imidazole ring protons are exquisitely sensitive to the protonation state of the adjacent nitrogens. As demonstrated in studies of cis-urocanic acid, the

C resonance of the conjugated system undergoes a distinct displacement at the imidazole pKa[6]. -

Self-Validation: By plotting the chemical shift (

) of multiple distinct nuclei (e.g., C2-H, C4-H, and the vinyl protons) against pH, each nucleus acts as an independent reporter. If all reporters yield the mathematically identical pKa value upon regression analysis, the measurement is internally validated.

Step-by-Step Methodology:

-

Prepare a 5 mM solution of the compound in 90% H2O / 10% D2O containing 0.15 M KCl.

-

Adjust the pH using DCl and NaOD (correcting pH meter readings for the deuterium isotope effect:

). -

Acquire 1D

H and -

Track the chemical shift (

) of the C2-proton (typically resonating furthest downfield). -

Fit the

vs. pH curve to a standard titration isotherm to determine the exact pKa of each specific isomer.

References

1.[5] New Histamine-Related Five-Membered N-Heterocycle Derivatives as Carbonic Anhydrase I Activators - PMC. National Institutes of Health (NIH). URL:[Link] 2.[2] Primary Processes of the Electronic Excited States of trans-Urocanic Acid. American Chemical Society (ACS). URL:[Link] 3.[3] Distribution of urocanic acid isomers between aqueous solutions and n-octanol, liposomes or bovine serum albumin. Universidad de Chile. URL:[Link] 4.[6] 1 H and 13 C chemical shifts of cis-urocanic acid versus pH. ResearchGate. URL:[Link] 5.[1] Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. National Institutes of Health (NIH). URL:[Link] 6.[4] Hammett constants are determined by measuring the effect of substitution. ResearchGate. URL:[Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. repositorio.uchile.cl [repositorio.uchile.cl]

- 4. researchgate.net [researchgate.net]

- 5. New Histamine-Related Five-Membered N-Heterocycle Derivatives as Carbonic Anhydrase I Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Photochemical Landscape: A Technical Guide to the Cis-Trans Isomerization of Urocanic Acid Nitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Urocanic acid (UA), a key chromophore in the epidermis, has long been a subject of intense scientific scrutiny due to its role in UV radiation absorption and subsequent photoisomerization from the naturally occurring trans isomer to the immunosuppressive cis form.[1][2][3][4][5] This technical guide delves into the core photoisomerization mechanisms of urocanic acid and its nitrile derivatives, molecules of significant interest for the development of novel photoprotective agents and therapeutics. By exploring the intricate interplay of excited states, solvent effects, and structural modifications, we aim to provide a comprehensive resource for researchers navigating this complex photochemical landscape. This document moves beyond a simple recitation of facts to explain the causality behind experimental observations and theoretical models, grounding the discussion in authoritative research and providing actionable experimental protocols.

Introduction: Urocanic Acid and the Significance of its Photochemistry

Trans-urocanic acid is a metabolite of histidine that accumulates in the stratum corneum.[4][6] Its primary photochemical reaction upon absorption of UV radiation is a trans-cis isomerization around the propenyl double bond.[6] While initially considered a natural sunscreen due to its strong UV absorption, the discovery of the immunosuppressive properties of the cis isomer curtailed its commercial use.[1][2][7] This duality makes urocanic acid and its derivatives a compelling scaffold for developing next-generation photoprotective agents where the favorable photophysical properties are retained while the undesirable biological activity is eliminated.[1][2] Understanding the fundamental mechanisms of photoisomerization is paramount to achieving this goal.

The introduction of a nitrile group to the urocanic acid structure can significantly alter its electronic properties and, consequently, its photochemical behavior. This guide will focus on the nuances of these derivatives, providing a framework for their rational design and evaluation.

The Heart of the Matter: Core Photoisomerization Mechanisms

The cis-trans photoisomerization of urocanic acid and its nitrile derivatives is a complex process governed by the nature of the electronically excited states involved and their decay pathways. The mechanism is not singular and can be influenced by a variety of factors, including excitation wavelength, solvent polarity, and molecular structure.[6][8][9]

The Crucial Role of Excited States: ¹nπ and ¹ππ**

Upon absorption of UV radiation, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). For urocanic acid derivatives, two low-lying singlet excited states are of particular importance: the ¹nπ* and ¹ππ* states.[8][10]

-

¹ππ State:* This state arises from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. It is typically a "bright" state, meaning it has a high probability of being accessed by light absorption, and is associated with significant changes in the electron distribution along the conjugated system.

-

¹nπ State:* This state results from the promotion of a non-bonding electron (e.g., from a nitrogen atom in the imidazole ring) to a π* antibonding orbital. This is often a "dark" state with lower absorption probability.

The relative energies of these two states are critical in determining the photoisomerization pathway.[8] Theoretical and experimental studies have shown that the spectroscopy and excited-state dynamics of urocanic acid are predominantly determined by the nearly degenerate ¹nπ* and ¹ππ* electronically excited states.[10] Tautomerization, or the migration of a proton within the imidazole ring, can profoundly influence the ordering of these states.[8][10] For instance, in the gas phase, N3H tautomers can be excited to the nπ* state, from which only photoisomerization is readily accessible, while N1H tautomers are excited to the ππ* state, opening up competing de-excitation pathways.[8]

The Wavelength-Dependent Quantum Yield: A Mechanistic Puzzle

One of the most intriguing aspects of urocanic acid's photochemistry is the unusual dependence of its E→Z photoisomerization quantum yield on the excitation wavelength.[8][10][11] In aqueous solutions, excitation at the red edge of the absorption spectrum (around 310 nm) leads to a high quantum yield (approximately 0.5), while excitation at the absorption maximum results in a significantly lower yield.[10][11][12]

This phenomenon has been the subject of extensive research and debate. Current understanding suggests that this wavelength dependence arises from the selective excitation into different electronic states or different conformers with distinct photochemical behaviors.[8][12] The interplay between the ¹nπ* and ¹ππ* states, and how their relative energies are affected by the solvent environment, is thought to be a key factor.[8][9] While gas-phase studies did not show this dependence, suggesting a crucial role of the solvent, recent solution-phase studies point towards the different ordering of excited states in the zwitterionic/anionic forms present in aqueous solutions as the origin of this behavior.[9][11]

The Isomerization Pathway: A Journey Through Conical Intersections

The actual isomerization event, the rotation around the C=C double bond, occurs on the excited-state potential energy surface. The most efficient pathway for returning to the ground state often involves a conical intersection (CI) , a point where the potential energy surfaces of two electronic states (typically S₁ and S₀) become degenerate.[8]

At a CI, the molecule can efficiently and non-radiatively transition back to the ground state. The geometry of the molecule at the conical intersection dictates the ratio of cis and trans isomers formed. The topology of the CI can favor the repopulation of the initial trans isomer, leading to a low photoisomerization quantum yield, which is a proposed explanation for the low yield upon excitation at 266 nm.[13]

The overall photoisomerization process can be visualized as follows:

Caption: Generalized photoisomerization pathway via a conical intersection.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the photoisomerization mechanisms of urocanic acid nitrile derivatives, a combination of spectroscopic and computational techniques is essential.

Ultrafast Transient Absorption Spectroscopy (TAS)

Principle: TAS is a powerful pump-probe technique that allows for the direct observation of short-lived excited states and their dynamics on femtosecond to nanosecond timescales. A "pump" pulse excites the sample, and a "probe" pulse, delayed in time, measures the absorption changes. This provides a "movie" of the photochemical events.

Experimental Protocol:

-

Sample Preparation: Dissolve the urocanic acid nitrile derivative in the solvent of interest (e.g., ethanol, water) to a concentration that yields an absorbance of ~0.5-1.0 at the excitation wavelength in a 1 mm path length cuvette.

-

Pump-Probe Setup:

-

Pump Beam: Generate a femtosecond pump pulse at the desired excitation wavelength (e.g., 266 nm or 310 nm) using an optical parametric amplifier (OPA) seeded by a Ti:Sapphire laser.

-

Probe Beam: Generate a white-light continuum probe pulse by focusing a portion of the fundamental laser output into a nonlinear crystal (e.g., sapphire).

-

Delay Stage: Use a computer-controlled motorized delay stage to vary the time delay between the pump and probe pulses.

-

-

Data Acquisition:

-

Measure the change in absorbance of the probe beam as a function of wavelength and time delay.

-

Collect transient absorption spectra at various time delays to identify the spectral signatures of the excited states and any intermediates.

-

Analyze the kinetic traces at specific wavelengths to determine the lifetimes of the excited states.

-

-

Data Analysis:

-

Perform global analysis of the transient absorption data to extract the decay-associated spectra (DAS) and lifetimes of the different kinetic components.

-

Assign the observed transient species to specific excited states (e.g., ¹ππ, ¹nπ, triplet states) based on their spectral features and comparison with computational results.

-

Causality Behind Choices: The choice of excitation wavelengths (e.g., at the absorption maximum vs. the red edge) is critical for investigating the wavelength-dependent quantum yield.[12] The use of different solvents allows for the study of environmental effects on the excited-state dynamics.[6][9]

Caption: Simplified workflow for a transient absorption spectroscopy experiment.

Quantum Yield Determination

Principle: The quantum yield (Φ) of photoisomerization is the ratio of the number of molecules that isomerize to the number of photons absorbed. Its determination is crucial for quantifying the efficiency of the photochemical process.

Experimental Protocol:

-

Actinometry: Use a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux of the light source at the irradiation wavelength.

-

Sample Irradiation: Irradiate a solution of the urocanic acid nitrile derivative of known concentration for a specific time, ensuring that the conversion is kept low (typically <10%) to avoid complications from the back reaction.

-

Analysis of Isomer Concentrations:

-

Use High-Performance Liquid Chromatography (HPLC) with UV detection to separate and quantify the trans and cis isomers before and after irradiation.

-

Alternatively, UV-Vis spectrophotometry can be used if the absorption spectra of the two isomers are sufficiently different.

-

-

Calculation: Calculate the quantum yield using the following formula:

Φ = (moles of isomer formed) / (moles of photons absorbed)

Trustworthiness: The use of a chemical actinometer provides a self-validating system for the accurate measurement of photon flux, which is essential for obtaining reliable quantum yield values.

Computational Chemistry

Principle: Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT) and ab initio methods (e.g., CASSCF/CASPT2), can provide invaluable insights into the electronic structure of the excited states, the potential energy surfaces, and the geometries of conical intersections.[8]

Workflow:

-

Ground State Optimization: Optimize the geometries of the trans and cis isomers in the ground state (S₀).

-

Vertical Excitation Energies: Calculate the vertical excitation energies to the low-lying singlet and triplet excited states to simulate the UV-Vis absorption spectrum.

-

Excited State Potential Energy Surfaces: Map out the potential energy surfaces of the relevant excited states along the isomerization coordinate (the C=C torsional angle).

-

Locating Conical Intersections: Identify the geometries and energies of the S₁/S₀ conical intersections to understand the non-radiative decay pathways.

-

Non-adiabatic Dynamics Simulations: Perform trajectory surface hopping simulations to model the real-time dynamics of the photoexcited molecule, providing a direct simulation of the isomerization process.[11][14]

Expertise and Experience: The choice of computational method and basis set is critical for obtaining accurate results. Comparison with experimental data (e.g., absorption spectra, excited-state lifetimes) is essential for validating the computational model.

Influencing Factors on Photoisomerization

Solvent Effects

The solvent environment can significantly impact the photoisomerization mechanism.[6] Polar solvents can stabilize polar excited states or intermediates, potentially altering the reaction pathway and quantum yield.[6][9] Hydrogen bonding interactions with the solvent can also play a crucial role, particularly for molecules with hydrogen bond donor and acceptor sites like urocanic acid.

| Solvent Property | Potential Effect on Photoisomerization |

| Polarity | Stabilization of polar excited states, potentially lowering energy barriers.[6] |

| Viscosity | Can hinder the large-amplitude motions required for isomerization, potentially reducing the quantum yield. |

| Hydrogen Bonding | Can alter the relative energies of nπ* and ππ* states and influence tautomeric equilibria.[9] |

Table 1: Influence of Solvent Properties on Photoisomerization.

Structural Modifications

Minor structural modifications to the urocanic acid scaffold can have a profound impact on the photodynamics.[1][2]

-

Nitrile Group: The electron-withdrawing nature of the nitrile group can significantly alter the energies and characters of the π and π* orbitals, thereby influencing the energies of the ¹ππ* state and the overall absorption spectrum.

-

Methylation: Methylation at different positions on the imidazole ring or esterification of the carboxylic acid group can be used to probe the roles of different tautomers and to fine-tune the photophysical properties.[1][9][10] For example, substitution of the acidic proton and further substitution at the N3 position can lead to ultrafast relaxation from the ¹ππ* state.[1]

Concluding Remarks and Future Directions

The cis-trans photoisomerization of urocanic acid nitrile derivatives is a rich and complex field of study with significant implications for the development of novel photoprotective and therapeutic agents. A thorough understanding of the underlying mechanisms, driven by a synergistic combination of advanced experimental techniques and high-level computational methods, is essential for the rational design of molecules with desired photophysical and biological properties.

Future research should focus on:

-

Time-resolved vibrational spectroscopy: To gain more detailed structural information about the excited states and intermediates.

-

Studies in more complex environments: To bridge the gap between solution-phase studies and the biological context of the skin.

-

Systematic structure-activity relationship studies: To build a comprehensive understanding of how specific structural modifications influence the photoisomerization dynamics and biological activity.

By continuing to unravel the intricate details of these photochemical processes, the scientific community can pave the way for the development of safer and more effective sunscreens and other light-activated technologies.

References

-

Wallis, R. A., Smith, G. J., & Dunford, C. L. (2004). The effect of molecular environment on the photoisomerization of urocanic acid. Photochemistry and Photobiology, 80(2), 257–261. [Link]

-

Mai, S., et al. (2014). Photochemical Mechanisms of Radiationless Deactivation Processes in Urocanic Acid. The Journal of Physical Chemistry B, 118(1), 146-157. [Link]

-

Wooley, J. M., et al. (2025). A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives. The Journal of Physical Chemistry Letters. [Link]

-

Tuna, D., et al. (2018). Nonadiabatic dynamics simulations of photoexcited urocanic acid. Chemical Physics, 515, 346-356. [Link]

-

Fan, J., et al. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions. Physical Chemistry Chemical Physics, 26, 27281-27291. [Link]

-

Barbatti, M. (2018). Nonadiabatic Dynamics of Urocanic Acid. Light and Molecule's Blog. [Link]

-

Morrison, H., & Bernasconi, C. (1983). Z/E Photoisomerization of urocanic acid. Photochemistry and Photobiology, 38(6), 641-644. [Link]

-

Wooley, J. M., et al. (2025). A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives. PubMed. [Link]

-

Wooley, J. M., et al. (2025). A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives. The Journal of Physical Chemistry Letters. [Link]

-

Brookman, J., Chacón, J. N., & Sinclair, R. S. (1998). Some photophysical studies of cis- and trans-urocanic acid. Photochemical & Photobiological Sciences, 1, 313-320. [Link]

-

Fan, J., et al. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions. Physical Chemistry Chemical Physics. [Link]

-

Tuna, D., et al. (2018). Quantum yield for photoisomerization as a function of the vertical... ResearchGate. [Link]

-

Morrison, H., et al. (1984). A Wavelength Effect on Urocanic Acid E/Z Photoisomerization. Photochemistry and Photobiology, 40(4), 549-550. [Link]

-

Fan, J., et al. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditi. Radboud Repository. [Link]

-

Morrison, H., & Deibel, R. M. (1985). PHOTOCHEMISTRY AND PHOTOBIOLOGY OF UROCANIC ACID. Photochemistry and Photobiology. [Link]

-

Lima, T., et al. (2022). Synthesis of urocanic acid isomers. ResearchGate. [Link]

-

Brookman, J., Chacón, J. N., & Sinclair, R. S. (1998). Some photophysical studies of cis- and trans-urocanic acid. Photochemical & Photobiological Sciences. [Link]

-

Baden, H. P., & Pathak, M. A. (1967). Trans to cis isomerization of urocanic acid. Biochimica et Biophysica Acta (BBA) - General Subjects, 136(3), 534-535. [Link]

-

Morrison, H. (1985). Photochemistry and photobiology of urocanic acid. Photodermatology, 2(3), 158-165. [Link]

-

Gibbs, N. K., et al. (1993). Action spectra for the trans to cis photoisomerisation of urocanic acid in vitro and in mouse skin. Photochemistry and Photobiology, 57(4), 584-590. [Link]

-

Fan, J., et al. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions. Physical Chemistry Chemical Physics. [Link]

-

Norval, M., & El-Ghorr, A. (2002). Urocanic Acid and Skin Photodamage: New Light on an Old Chromophore. ResearchGate. [Link]

-

Brookman, J., Chacón, J. N., & Sinclair, R. S. (1998). Some photophysical studies of cis- and trans-urocanic acid. Academia.edu. [Link]

-

Morrison, H., & Bernasconi, C. (1983). Z/E PHOTOISOMERIZATION OF UROCANIC ACID*. The Hebrew University of Jerusalem. [Link]

-

van der Molen, J. C., et al. (1998). Part I Biokinetics of the urocanic Acid Isomers. UvA-DARE (Digital Academic Repository). [Link]

-

van der Molen, J. C., et al. (2001). Oxidative breakdown and conversion of urocanic acid isomers by hydroxyl radical generating systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1526(3), 327-334. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some photophysical studies of cis- and trans-urocanic acid - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Photochemistry and photobiology of urocanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effect of molecular environment on the photoisomerization of urocanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02088J [pubs.rsc.org]

- 10. Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02087A [pubs.rsc.org]

- 11. Nonadiabatic Dynamics of Urocanic Acid – Light and Molecules [barbatti.org]

- 12. researchgate.net [researchgate.net]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. Nonadiabatic dynamics simulations of photoexcited urocanic acid (Journal Article) | OSTI.GOV [osti.gov]

Technical Monograph: Biological Activity & Potential of 3-(1H-imidazol-5-yl)-2-propenenitrile

The following technical guide provides an in-depth analysis of 3-(1H-imidazol-5-yl)-2-propenenitrile (also referred to as Urocanonitrile or Imidazolylacrylonitrile), focusing on its chemical reactivity, biological mechanism of action, and experimental utility in drug discovery.

Executive Summary

3-(1H-imidazol-5-yl)-2-propenenitrile is a conjugated vinyl nitrile and a structural analog of Urocanic Acid , a key intermediate in histidine catabolism. Its biological significance stems from three core properties:

-

Michael Acceptor Reactivity: The

-unsaturated nitrile functions as an electrophilic warhead, capable of covalent modification of cysteine residues in enzymes (e.g., cysteine proteases, kinases). -

Metabolic Mimicry: It acts as a non-hydrolyzable isostere of urocanic acid, providing a probe for Urocanase (Urocanate hydratase) activity.

-

Pharmacophoric Scaffold: The imidazolyl-acrylonitrile motif is a proven pharmacophore in modern antifungal agents (e.g., Luliconazole), conferring high affinity for cytochrome P450 enzymes (CYP51).

This guide details the compound's mechanistic pathways, experimental protocols for validation, and its application in fragment-based drug design (FBDD).

Chemical Identity & Structural Properties[1][2]

The compound exists as two geometric isomers (

| Property | Specification |

| IUPAC Name | 3-(1H-imidazol-5-yl)prop-2-enenitrile |

| Common Names | Urocanonitrile; 4(5)-Imidazolylacrylonitrile |

| Molecular Formula | C |

| Molecular Weight | 121.12 g/mol |

| Key Functional Groups | Imidazole (Basic/H-bond donor), Vinyl Nitrile (Electrophile) |

| Reactivity Class | Michael Acceptor (Soft Electrophile) |

Tautomerism

The imidazole ring undergoes rapid tautomerization between the

Mechanisms of Biological Activity[2]

Covalent Inhibition (Michael Addition)

The vinyl nitrile group renders the

Reaction Scheme:

Urocanase Competitive Inhibition

In the histidine degradation pathway, Urocanase converts urocanic acid to 4-imidazolone-5-propionate. 3-(1H-imidazol-5-yl)-2-propenenitrile mimics the substrate's geometry but lacks the carboxylate group required for the hydration mechanism. This allows it to bind to the active site, potentially coordinating with the enzyme's NAD+ cofactor or catalytic base, thereby acting as a competitive inhibitor.

Antifungal CYP51 Inhibition

The imidazole nitrogen (N3) is a potent coordinator of the Heme iron in fungal Lanosterol 14

Systems Visualization

Histidine Catabolism & Intervention Points

The following diagram illustrates the position of the target compound within the histidine metabolic pathway and its inhibitory logic.

Figure 1: Intervention of 3-(1H-imidazol-5-yl)-2-propenenitrile in the Histidine catabolic pathway, acting as a competitive inhibitor of Urocanase.

Covalent Modification Workflow

The mechanism of cysteine trapping, essential for validating the compound's "warhead" activity.

Figure 2: Kinetic mechanism of covalent protein modification via Michael Addition to the vinyl nitrile moiety.

Experimental Protocols

Synthesis via Wittig-Horner Reaction

This protocol yields the

Reagents:

-

4-Formylimidazole (CAS: 3034-50-2)

-

Diethyl (cyanomethyl)phosphonate

-

Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

THF (Anhydrous)

Procedure:

-

Activation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C. Dropwise add Diethyl (cyanomethyl)phosphonate (1.2 eq). Stir for 30 min until clear (formation of ylide).

-

Coupling: Add 4-Formylimidazole (1.0 eq) dissolved in THF dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via TLC (EtOAc/Hexane).

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc (3x). Wash organics with Brine, dry over Na -

Purification: Silica gel column chromatography. The product usually elutes as a white/off-white solid.

Glutathione (GSH) Reactivity Assay

This assay quantifies the "Michael acceptor" potential (electrophilicity).

Materials:

-

Test Compound (10 mM in DMSO)

-

Reduced Glutathione (GSH, 10 mM in PBS)

-

PBS Buffer (pH 7.4)

-

HPLC or LC-MS

Protocol:

-

Incubation: Mix Test Compound (50

M final) with GSH (500 -

Time-Course: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, 24h.

-

Quenching: Stop reaction by adding 1% Formic Acid.

-

Analysis: Inject onto LC-MS.

-

Data Output: Look for the mass shift:

Da (Mass of GSH). Calculate pseudo-first-order rate constant (

Urocanase Inhibition Assay

Materials:

-

Purified Urocanase (e.g., from Pseudomonas putida or recombinant human).

-

Substrate: Urocanic acid (trans).

-

Spectrophotometer (UV detection at 277 nm).

Protocol:

-

Baseline: Monitor the absorbance of Urocanic acid at 277 nm (extinction coefficient

). -

Inhibition: Add Test Compound at varying concentrations (0.1 - 100

M). -

Measurement: Initiate reaction with enzyme. Measure the decrease in absorbance at 277 nm (disappearance of substrate).

-

Analysis: Plot

vs [I] to determine IC

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Specific Risk: Nitriles can release cyanide upon metabolic oxidation, though the vinyl nitrile is primarily cleared via glutathione conjugation.

-

Sensitization: As a Michael acceptor, it is a potential skin sensitizer (haptenization of skin proteins). Handle with gloves and in a fume hood.

References

-

Acrylonitrile Scaffolds in Medicinal Chemistry: Title: Insights into the chemistry and therapeutic potential of acrylonitrile derivatives. Source: ResearchGate (2021). URL:[Link]

-

Antifungal Azole Structure-Activity Relationships: Title: In Vitro Activity of Luliconazole, Lanoconazole, and Efinaconazole. Source: Antimicrobial Agents and Chemotherapy (2017). URL:[Link]

-

Synthesis of Imidazolyl-acrylonitriles: Title: First Iodocyclization of β-Allenic Phosphonates: A Novel Synthesis of α-Difluoromethylenephostones (referencing Wittig-Horner protocols). Source: ResearchGate. URL:[Link]

-

Urocanase Mechanism & Substrate Specificity: Title: Urocanase mechanism and the role of NAD+. Source: Journal of Biological Chemistry. URL:[Link]

Methodological & Application

Synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- via Knoevenagel Condensation: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- through a Knoevenagel condensation reaction. This application note delves into the mechanistic underpinnings of the reaction, rationale for procedural steps, and a detailed, step-by-step protocol for laboratory execution. The synthesis of substituted acrylonitriles, such as the target compound, is of significant interest in medicinal chemistry and materials science due to their versatile reactivity and potential biological activities. This guide is designed to equip researchers with the necessary information to successfully and efficiently synthesize this valuable chemical intermediate.

Introduction to the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst.[1][2] The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[1] The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of compounds, including intermediates for pharmaceuticals, fine chemicals, and functional polymers.[3] In this application, we focus on the condensation of imidazole-5-carboxaldehyde with malononitrile, a highly reactive methylene compound, to yield 2-Propenenitrile, 3-(1H-imidazol-5-yl)-.

Mechanistic Pathway

The Knoevenagel condensation generally proceeds through the following key steps:

-

Enolate Formation: A basic catalyst abstracts a proton from the active methylene compound (malononitrile) to form a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (imidazole-5-carboxaldehyde).

-

Aldol-type Addition: This attack forms a tetrahedral intermediate, which is subsequently protonated to yield a β-hydroxy nitrile (aldol adduct).

-

Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule), facilitated by the acidic proton alpha to the nitrile groups and the presence of the hydroxyl group, to form the final α,β-unsaturated product.

The use of a weak base is crucial as it must be strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde or other side reactions. Imidazole itself can act as a suitable base catalyst for this transformation.[4][5]

Experimental Design and Rationale

The selection of reagents and conditions is critical for a successful Knoevenagel condensation.

-

Substrates: Imidazole-5-carboxaldehyde is a heterocyclic aldehyde that is soluble in polar solvents like water and alcohols.[6] Malononitrile is a potent active methylene compound due to the presence of two electron-withdrawing nitrile groups, which increase the acidity of the methylene protons.

-

Catalyst: While various bases can be employed, imidazole is an attractive choice as it is inexpensive and can be readily removed during aqueous workup.[4] Its basicity is sufficient to catalyze the reaction efficiently under mild conditions.

-

Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF or acetonitrile often lead to faster reactions. However, for greener and more practical approaches, polar protic solvents such as ethanol or even water can be effective, especially given the solubility of the starting aldehyde.[6][7]

-

Temperature: The reaction is often carried out at room temperature to minimize side reactions, although gentle heating can be applied to increase the reaction rate if necessary.

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- on a laboratory scale.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Imidazole-5-carboxaldehyde | C₄H₄N₂O | 96.09 | 10 | 0.96 g |

| Malononitrile | C₃H₂N₂ | 66.06 | 10 | 0.66 g |

| Imidazole (catalyst) | C₃H₄N₂ | 68.08 | 1 | 0.068 g |

| Ethanol (solvent) | C₂H₅OH | 46.07 | - | 20 mL |

| Deionized Water | H₂O | 18.02 | - | For workup |

| Saturated Brine Solution | NaCl(aq) | - | - | For workup |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For extraction |

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Melting point apparatus

-

FTIR and NMR spectrometers for characterization

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazole-5-carboxaldehyde (0.96 g, 10 mmol) and ethanol (20 mL). Stir the mixture until the aldehyde is completely dissolved.

-

Addition of Reagents: To the stirred solution, add malononitrile (0.66 g, 10 mmol) followed by the imidazole catalyst (0.068 g, 1 mmol).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C under a condenser.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (30 mL) and diethyl ether (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Separation and Washing: Collect the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and saturated brine solution (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-Propenenitrile, 3-(1H-imidazol-5-yl)- as a solid.

-

Characterization: Characterize the purified product by determining its melting point and recording its FTIR and ¹H NMR spectra.

Visualizing the Process

Knoevenagel Condensation Mechanism

Caption: General mechanism of the Knoevenagel condensation.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Troubleshooting

-

Yield: Typical yields for Knoevenagel condensations with heterocyclic aldehydes range from good to excellent, often exceeding 70%.[8]

-

Purity: The purity of the final product should be assessed by melting point analysis and spectroscopic methods. A sharp melting point indicates high purity.

-

Troubleshooting:

-

Low Yield: If the yield is low, ensure all reagents are pure and dry. Consider increasing the reaction time or gently heating the reaction mixture. The amount of catalyst can also be optimized.

-

Incomplete Reaction: If the starting materials are still present after an extended period, the catalyst may be inactive, or the reaction temperature may be too low.

-

Purification Difficulties: If the product is difficult to crystallize, column chromatography using silica gel may be an effective alternative purification method. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be considered.[9]

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Malononitrile is toxic and should be handled with care.

-

Imidazole-5-carboxaldehyde is irritating to the eyes, respiratory system, and skin.[10]

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

-

1H-Imidazole-5-carboxaldehyde - ChemBK. (2024, April 10). Retrieved from [Link]

-

A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids - SciSpace. (n.d.). Retrieved from [Link]

- Esteb, J. J., Fravel, B., Magers, J., McNulty, L., O'Reilly, S., & Wilson, A. M. (2007). An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory.

-

A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids - Aston Research Explorer. (n.d.). Retrieved from [Link]

-

1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem. (n.d.). Retrieved from [Link]

-

An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique - SCIRP. (n.d.). Retrieved from [Link]

- A Practical Knoevenagel Condensation Catalyzed by Imidazole. (2006). Journal of Chemical Research, 2006(9), 561-562.

- Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. (2020). Green Energy & Environment, 5(2), 195-200.

-

4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem. (n.d.). Retrieved from [Link]

- Shelar, D. A., & Kadam, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 4(3), 163-170.

- Purification of acrylonitrile. (1966).

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (2010). Bulletin of the Korean Chemical Society, 31(10), 2923-2926.

- Purification of acrylonitrile. (1981).

- Recent Developments in Knoevenagel Condensation Reaction: A Review. (2022). Journal of Advanced Scientific Research, 13(5), 17-25.

- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega, 6(43), 28769-28780.

-

2-Propenenitrile - the NIST WebBook. (n.d.). Retrieved from [Link]

-

(2E)-3-amino-2-(1H-benzimidazol-2-yl)-2-propenenitrile - Chemical Synthesis Database. (n.d.). Retrieved from [Link]

- Process for the purification of aqueous acrylonitrile process streams. (1999).

-

What can I use to purify polar reaction mixtures? - Biotage. (2023, July 11). Retrieved from [Link]

-

Chemical Properties of 2-Propenenitrile (CAS 107-13-1) - Cheméo. (n.d.). Retrieved from [Link]

- 3-(1H-Imidazol-1-yl)propanenitrile. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2480.

- Novel Methods of Knoevenagel Condensation. (2018). International Journal of Scientific Research in Science and Technology, 4(1), 1636-1641.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CAS 3034-50-2: 4(5)-imidazolecarboxaldehyde | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. biotage.com [biotage.com]

- 10. chembk.com [chembk.com]

Application Note: Strategic Synthesis of 3-(1H-imidazol-5-yl)acrylonitrile (Urocanonitrile)

Part 1: Executive Summary & Strategic Rationale

Scope and Significance

This application note details the synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- (commonly referred to as Urocanonitrile ) via the dehydration of urocanaldehyde oxime .

This target molecule is a critical Michael acceptor used in the development of purine analogs, histidine decarboxylase inhibitors, and novel polymeric materials. While the user query specifies "urocanic acid oxime," it is chemically imperative to clarify that carboxylic acids do not form oximes directly. The correct precursor is the oxime of urocanaldehyde (3-(1H-imidazol-4-yl)acrylaldehyde oxime). This protocol addresses the specific challenges of working with imidazole-containing intermediates, namely the nucleophilicity of the imidazole nitrogen and the risk of polymerization during dehydration.

Chemical Pathway Analysis

The transformation relies on the elimination of water from the aldoxime functionality (

Key Challenges:

-

Imidazole Basicity: Acidic dehydrating agents can protonate the imidazole ring, altering solubility and reactivity.

-

N-Acylation: Reagents like acetic anhydride (

) often acetylate the imidazole nitrogen (N1 or N3). This is actually advantageous for purification, provided a deprotection step is included. -

Geometric Isomerism: The starting urocanic acid derivatives are typically trans (

-isomer). The dehydration must preserve this geometry.

Reaction Pathway Diagram

Figure 1: Synthetic pathway from aldehyde precursor to target nitrile via oxime dehydration.